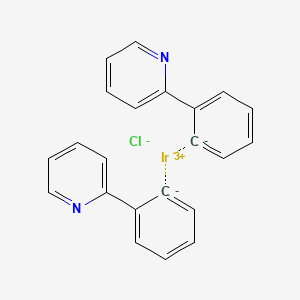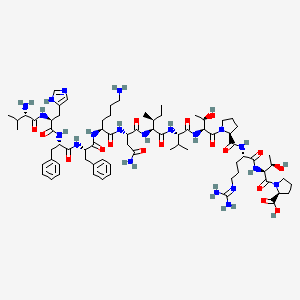
Iridium(3+);2-phenylpyridine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium(3+);2-phenylpyridine;chloride is a complex with the formula Ir(C6H4-C5H4N)3. It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands12. It is electroluminescent, emitting green light2.
Synthesis Analysis
The synthesis of some heteroleptic, cyclometalated iridium (III) complexes is described3. The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride2. The reaction mixture is pressurized with argon, stirred, and then depressurized three times, and finally charged again with argon before sealing45.
Molecular Structure Analysis
The molecular structure of Iridium(3+);2-phenylpyridine;chloride is described in various sources16. The complex is a yellow-green solid2.
Chemical Reactions Analysis
The iridium-catalysed borylation of aromatic C−H bonds has become the preferred method for the synthesis of aromatic organoboron compounds7. The reaction is highly efficient, tolerant of a broad range of substituents and can be applied to both carbocyclic and heterocyclic substrates7.
Physical And Chemical Properties Analysis
The absorption peaks of the three complexes range from 260 to 340 nm, and the maximum emission wavelengths are 537 nm, 544 nm and 540 nm, respectively8. The LUMO level is −2.18 eV, −2.20 eV, −2.21 eV, and the HOMO level is −5.30 eV, −5.25 eV, and −5.25 eV, respectively8. The thermal decomposition temperatures of each of the three compounds are 359 °C, 389 °C and 410 °C respectively, with a weight loss of 5%8.
Safety And Hazards
Specific safety and hazards information for Iridium(3+);2-phenylpyridine;chloride is not readily available in the sources. However, it is always recommended to handle chemical compounds with appropriate safety measures9.
Orientations Futures
The development of high-efficient, low cost and long-lived luminescent materials is the focus of numerous studies8. The attractive photophysical properties of many d 6 transition metal complexes have prompted study into their potential utility in a wide variety of applications3.
Propriétés
IUPAC Name |
iridium(3+);2-phenylpyridine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8N.ClH.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h2*1-6,8-9H;1H;/q2*-1;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDROLZETYMBQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClIrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium(3+);2-phenylpyridine;chloride | |
CAS RN |
92220-65-0 |
Source


|
| Record name | Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)


![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)


